Carfentrazone-ethyl

Vue d'ensemble

Description

Carfentrazone-ethyl is a contact herbicide primarily used in agricultural settings to control broadleaf and sedge weeds in various grains and crops . It is applied as a foliar spray and is systemic, meaning it is absorbed through the leaves of the targeted plant . The active ingredient is best suited to spring and fall applications because its activity is greatest at temperatures under 75°F .

Molecular Structure Analysis

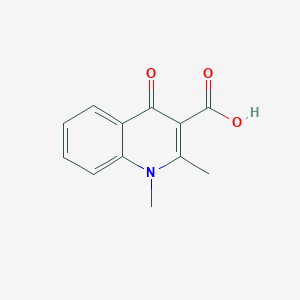

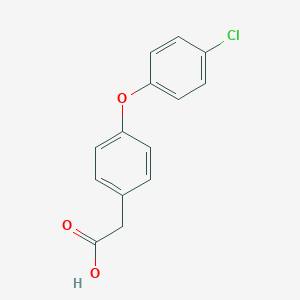

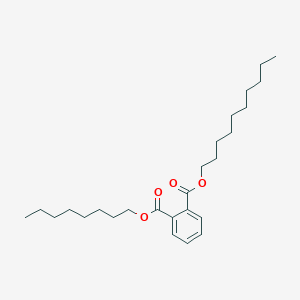

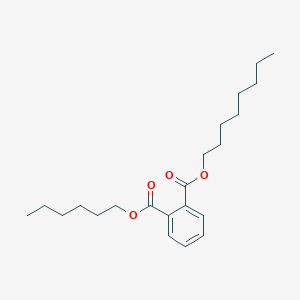

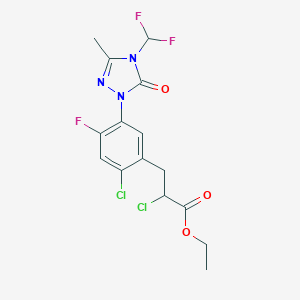

The molecular formula of Carfentrazone-ethyl is C15H14Cl2F3N3O3 . Its average mass is 412.191 Da and its monoisotopic mass is 411.036438 Da .

Chemical Reactions Analysis

Carfentrazone-ethyl has been used in reaction monitoring methods in fruits and other samples, analyzed by high-performance liquid chromatography .

Physical And Chemical Properties Analysis

Carfentrazone-ethyl is a viscous liquid with a faint petroleum odor . It has a melting point of -22.1°C and a density of 1.423 g/cm at 20°C . Its solubility in water is 12 µg/ml at 20°C, 22 µg/ml at 25°C, and 23 µg/ml at 30°C . Its vapor pressure is 1.2 X 10-7 mmHg at 25°C and 5.4 x 10-8 mmHg at 20°C .

Applications De Recherche Scientifique

Application in Turfgrass Science

Field

Turfgrass Science

Application Summary

Carfentrazone-ethyl is used for the selective suppression of silvery-thread moss in putting greens in the United States . It is a protoporphyrinogen oxidase inhibitor, a contact herbicide that causes rapid injury of silvery-thread moss shoots .

Methods of Application

The herbicide is applied during winter months when desirable turfgrass species in the putting green are dormant or semi-dormant .

Results

The injury caused by Carfentrazone-ethyl is often temporary, and regrowth can occur 2–4 weeks following the initial application .

Application in Wheat Cultivation

Field

Agriculture - Wheat Cultivation

Application Summary

Carfentrazone-ethyl is used as a post-emergence herbicide in wheat crops for weed management .

Methods of Application

Soil and crop samples were collected periodically after two hours of herbicide application until the harvest of the wheat crop .

Results

The degradation of Carfentrazone-ethyl in the soil of wheat fields occurred rapidly to moderately with a mean half-life of 9.92 days . Terminal residues of Carfentrazone-ethyl in the wheat straw, grains, and soil were found below the maximum residue limits .

Application in Proso and Foxtail Millets

Field

Agriculture - Millet Cultivation

Application Summary

Carfentrazone-ethyl is used to selectively control buffalobur, a noxious weed in several western states .

Methods of Application

The specific methods of application are not detailed in the source .

Results

Carfentrazone-ethyl improved Russian thistle, kochia, and volunteer sunflower control in 2003, when plants were drought-stressed .

Application in Broadleaf Grass Control

Field

Agriculture - Broadleaf Grass Control

Application Summary

Carfentrazone-ethyl is used to control broadleaf grasses in crop fields, such as rice, wheat, soybean, and corn .

Results

The results of this application are not detailed in the source .

Application in Soil Science

Field

Soil Science

Application Summary

Carfentrazone-ethyl and its metabolite carfentrazone have been studied for their stereoselective degradation behavior in soils .

Methods of Application

The study was conducted under aerobic conditions in three types of soil: Jiangxi red soil, Jilin black soil, and Anhui paddy soil .

Results

Significant stereoselective differences were observed in the degradation behavior of carfentrazone-ethyl and its metabolite carfentrazone enantiomer in these soils . As a result, R-(+)-carfentrazone-ethyl and S-(+)-carfentrazone in soil would be preferentially degraded, while S-(−)-carfentrazone-ethyl and R-(−)-carfentrazone were enriched .

Application in Crop Protection

Field

Crop Protection

Application Summary

Carfentrazone-ethyl is used in various crops for weed control and protection .

Methods of Application

The specific methods of application are not detailed in the sources .

Results

The results vary depending on the crop and the specific application. For example, single applications of carfentrazone-ethyl plus dicamba applied at tuber initiation, or two to three sequential applications of carfentrazone-ethyl alone, reduced the weight of new tubers produced by 76 to 96% and prevented corn yield loss . However, several commercial onion fields were damaged in 2005 where carfentrazone-ethyl was applied prior to onion emergence .

Application in Environmental Risk Evaluation

Field

Environmental Science

Application Summary

The stereoselective environmental behavior of Carfentrazone-ethyl and its metabolite carfentrazone enantiomer in three types of soil were studied .

Methods of Application

The study was conducted under aerobic conditions in Jiangxi red soil, Jilin black soil, and Anhui paddy soil .

Results

Significant stereoselective differences were observed in the degradation behavior of Carfentrazone-ethyl and its metabolite carfentrazone enantiomer in these soils . As a result, R-(+)-Carfentrazone-ethyl and S-(+)-carfentrazone in soil would be preferentially degraded, while S-(−)-Carfentrazone-ethyl and R-(−)-carfentrazone were enriched .

Application in Weed Control in Wheat Crop

Application Summary

Carfentrazone-ethyl, along with fenoxaprop-p-ethyl and pinoxaden, is sprayed as a post-emergence herbicide in the wheat crop for weed management .

Safety And Hazards

Based upon a battery of acute toxicity studies, Carfentrazone-ethyl is classified as Toxicity Categories III and IV (CAUTION) . It is not carcinogenic, neurotoxic, mutagenic and is not a developmental or reproductive toxicant . While low levels of chemical residue may occur in surface and groundwater, risk concerns to non-target plants or animals are not expected .

Orientations Futures

Carfentrazone-ethyl has been thoroughly evaluated by turf researchers and proven effective in field use . It works by inhibiting a key enzyme in moss chlorophyll production . Research has shown that Carfentrazone-ethyl reduces up to 90% of moss in just two applications when used at labeled rates according to label directions .

Propriétés

IUPAC Name |

ethyl 2-chloro-3-[2-chloro-5-[4-(difluoromethyl)-3-methyl-5-oxo-1,2,4-triazol-1-yl]-4-fluorophenyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14Cl2F3N3O3/c1-3-26-13(24)10(17)4-8-5-12(11(18)6-9(8)16)23-15(25)22(14(19)20)7(2)21-23/h5-6,10,14H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLKCGVHIFJBRCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CC1=CC(=C(C=C1Cl)F)N2C(=O)N(C(=N2)C)C(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14Cl2F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4032532 | |

| Record name | Carfentrazone-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

412.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Yellow liquid; [Merck Index] Yellow-orange liquid with a mild odor of petroleum; [HSDB] Viscous yellow-orange liquid; [ACGIH] | |

| Record name | Carfentrazone-ethyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4234 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

350-355 °C | |

| Record name | CARFENTRAZONE-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7253 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

In water, 12 mg/L at 20 °C, 22 mg/L at 25 °C, and 23 mg/L at 30 °C., Solubility in toluene 0.9 g/mL at 20 °C,1.06 g/mL at 25 °C, 1.2 g/mL at 25 °C. Solubility in hexane 0.03 g/mL at 20 °C, 0.05 g/mL at 25 °C, 0.05 g/mL at 30 °C. Miscible in all proportions with acetone, ethanol, ethyl acetate, methylene chloride. | |

| Record name | CARFENTRAZONE-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7253 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.457 g/cu cm at 20 °C | |

| Record name | CARFENTRAZONE-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7253 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.00000012 [mmHg], 1.20X10-7 mm Hg at 25 °C | |

| Record name | Carfentrazone-ethyl | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/4234 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | CARFENTRAZONE-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7253 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Product Name |

Carfentrazone-ethyl | |

Color/Form |

Viscous yellow-orange liquid | |

CAS RN |

128639-02-1 | |

| Record name | Carfentrazone-ethyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128639-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Carfentrazone-ethyl [ISO:BSI] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0128639021 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carfentrazone-ethyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4032532 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzenepropanoic acid, α,2-dichloro-5-[4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl]-4-fluoro-, ethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.897 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CARFENTRAZONE-ETHYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/45Y208AO5K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CARFENTRAZONE-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7253 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-22.1 °C | |

| Record name | CARFENTRAZONE-ETHYL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7253 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.